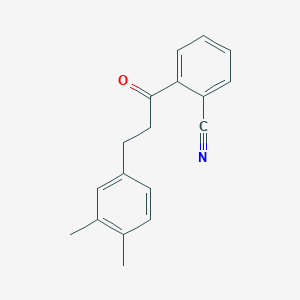

2'-Cyano-3-(3,4-dimethylphenyl)propiophenone

Description

2'-Cyano-3-(3,4-dimethylphenyl)propiophenone is a propiophenone derivative characterized by a cyano (-CN) group at the 2'-position of the ketone-bearing aromatic ring and a 3,4-dimethylphenyl substituent on the propanone chain. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and organic synthesis research. Its molecular formula is inferred as C₁₈H₁₇NO (based on analogs like 4'-cyano-3-(2,4-dimethylphenyl)propiophenone, which shares a similar backbone ).

Properties

IUPAC Name |

2-[3-(3,4-dimethylphenyl)propanoyl]benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO/c1-13-7-8-15(11-14(13)2)9-10-18(20)17-6-4-3-5-16(17)12-19/h3-8,11H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOWIAGMGHHCKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)C2=CC=CC=C2C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644829 | |

| Record name | 2-[3-(3,4-Dimethylphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-71-0 | |

| Record name | 2-[3-(3,4-Dimethylphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2’-Cyano-3-(3,4-dimethylphenyl)propiophenone typically involves the reaction of 3,4-dimethylbenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent oxidation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2’-Cyano-3-(3,4-dimethylphenyl)propiophenone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles like amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon, Raney nickel), and varying temperatures and pressures depending on the desired reaction . The major products formed from these reactions include substituted amines, alcohols, and carboxylic acids .

Scientific Research Applications

Organic Synthesis

2'-Cyano-3-(3,4-dimethylphenyl)propiophenone serves as an important intermediate in organic synthesis. Its cyano group allows it to participate in various chemical reactions, making it valuable for creating more complex organic molecules. Common applications include:

- Building Blocks for Pharmaceuticals : It is used in the synthesis of pharmaceutical compounds due to its ability to undergo nucleophilic substitutions and other transformations.

- Synthesis of Agrochemicals : The compound can serve as a precursor for agrochemical formulations.

Medicinal Chemistry

Research into the medicinal properties of this compound has revealed several potential therapeutic applications:

- Anticancer Activity : Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. Mechanisms of action may include induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Properties : The compound is being investigated for its ability to inhibit microbial growth, which could lead to the development of new antimicrobial agents.

- Enzyme Inhibition : It may interact with specific enzymes, modulating their activity and influencing metabolic pathways. This aspect is crucial for drug development and understanding biochemical processes.

Industrial Applications

In addition to its research applications, this compound has several industrial uses:

- Production of Specialty Chemicals : The compound is utilized in the manufacturing of specialty chemicals, including dyes and polymers. Its unique properties allow it to enhance the performance characteristics of these materials.

- Coatings and Adhesives : Due to its chemical stability and reactivity, it can be incorporated into formulations for coatings and adhesives, improving their durability and effectiveness.

Case Study 1: Anticancer Research

A study investigated the effects of this compound on breast cancer cell lines. The results demonstrated significant cytotoxicity at specific concentrations, suggesting potential as a lead compound for further drug development. Mechanistic studies indicated that the compound induced apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Activity

Research focused on the antimicrobial properties of this compound against common pathogens. The compound showed promising activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a basis for new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2’-Cyano-3-(3,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways within biological systems. The cyano group and the dimethylphenyl moiety play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Key Observations :

- Cyano Position: The 2'-cyano group in the target compound may influence electronic effects differently than 3'- or 4'-substituted analogs (e.g., 4'-Cyano-3-(2,6-dimethylphenyl)propiophenone ), altering reactivity in nucleophilic additions or photostability.

- Substituent Effects: Methoxy vs. Methyl: Methoxy-substituted analogs (e.g., 3'-Cyano-3-(2-methoxyphenyl)propiophenone ) exhibit improved solubility but reduced stability compared to methyl groups. Halogenation: Chloro-substituted derivatives (e.g., 2',5'-Dichloro analog ) show higher molecular weight and boiling points, suggesting stronger intermolecular forces.

Physicochemical Properties

Insights :

- The dichloro analog’s higher density (1.206 g/cm³) and boiling point (429.5°C) reflect increased molecular mass and halogen-induced polarity .

- Cyano-substituted derivatives generally exhibit lower boiling points compared to halogenated ones due to reduced molecular weight and weaker dipole interactions.

Pharmacological Relevance

- While direct pharmacological data for the target compound is unavailable, structurally related molecules like Eltrombopag Olamine (containing a 3,4-dimethylphenyl group) demonstrate therapeutic applications in thrombocytopenia . The cyano group may enhance metabolic stability compared to hydroxy or methoxy analogs.

Biological Activity

2'-Cyano-3-(3,4-dimethylphenyl)propiophenone, a compound with the molecular formula CHN, is gaining attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethylbenzaldehyde with malononitrile in the presence of a base. Common solvents used for this reaction include ethanol or acetonitrile, often requiring heating to facilitate the process. The general reaction can be summarized as follows:

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative properties against various cancer cell lines. Initial studies have shown that it can inhibit cell growth through mechanisms involving apoptosis and cell cycle arrest. For example, in vitro assays demonstrated significant reductions in cell viability in breast cancer and colon cancer cell lines at micromolar concentrations.

Antioxidant Activity

The compound also displays antioxidant activity , which is crucial for mitigating oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

Antimicrobial Properties

Preliminary investigations suggest that this compound possesses antimicrobial properties , effective against a range of bacteria and fungi. This property makes it a candidate for further exploration in the development of antimicrobial agents.

The biological activity of this compound can be attributed to its structural features. The cyano group and the dimethylphenyl moiety are critical for binding to specific biological targets such as enzymes or receptors. This interaction may lead to enzyme inhibition or modulation of signal transduction pathways, which are essential for its pharmacological effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | CAS Number | Unique Features |

|---|---|---|---|

| 4'-Cyano-3-(2,4-dimethylphenyl)propiophenone | CHN | 24726279 | Different substitution pattern on phenyl ring |

| 3'-Cyano-3-(2,4-dimethylphenyl)propiophenone | CHN | 89879367 | Variation in cyano position affecting reactivity |

| 2-Cyano-3-(2,3-dimethylphenyl)propiophenone | CHN | 89876911 | Similar structure but different phenyl substitutions |

Case Studies

- Cancer Cell Line Study : A study conducted on breast cancer cell lines demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The mechanism involved apoptosis induction as evidenced by increased caspase activity.

- Oxidative Stress Model : In a model assessing oxidative stress, administration of this compound significantly reduced malondialdehyde levels and increased glutathione levels compared to control groups. This suggests its potential role as an antioxidant agent.

Q & A

Q. What are the key considerations for synthesizing 2'-Cyano-3-(3,4-dimethylphenyl)propiophenone in a laboratory setting?

Synthesis requires optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to achieve high regioselectivity for the cyano and dimethylphenyl substituents. Electrophilic aromatic substitution or cross-coupling reactions are common, with intermediates purified via column chromatography using silica gel (60–120 mesh) and monitored via TLC (Rf ≈ 0.3–0.5 in hexane/ethyl acetate 4:1). Yield optimization (typically 60–75%) necessitates inert atmospheres to prevent oxidation of intermediates .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- NMR : ¹H/¹³C NMR resolves aromatic proton environments (δ 7.2–7.8 ppm for substituted phenyl groups) and cyano carbon signals (δ ~115–120 ppm).

- FT-IR : Confirm C≡N stretch at ~2240 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹.

- XRD : Single-crystal X-ray diffraction (using SHELXL ) validates bond lengths (e.g., C-C≡N: ~1.46 Å) and dihedral angles between aromatic rings .

Q. What safety protocols are recommended for handling this compound?

Q. How can researchers assess the purity of this compound post-synthesis?

Combine HPLC (C18 column, acetonitrile/water gradient, retention time ~8–10 min) with GC-MS (EI mode, m/z 265 [M⁺]) for quantitative analysis. Purity ≥95% is required for pharmacological assays .

Advanced Research Questions

Q. How can contradictions in crystallographic data during structure determination be resolved?

- Use SHELXL for refinement, applying Hirshfeld atom refinement (HAR) to resolve electron density ambiguities.

- Validate structures using PLATON (ADDSYM) to detect missed symmetry or twinning .

- Cross-reference with computational models (DFT-optimized geometries) to verify bond angles and torsional strain .

Q. What strategies optimize reaction conditions for scalable synthesis without compromising yield?

- Employ DoE (Design of Experiments) to test variables: catalyst loading (5–10 mol%), solvent (DMF vs. THF), and reaction time (12–24 hr).

- Monitor by-products (e.g., dehalogenated intermediates) via LC-MS and adjust stoichiometry to minimize side reactions .

Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?

- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.

- Simulate reaction pathways (e.g., cyano group hydrolysis) using transition-state theory (ΔG‡ ~25–30 kcal/mol) .

Q. What methodologies elucidate the compound’s pharmacological mechanism of action?

- Molecular docking (AutoDock Vina) against target proteins (e.g., kinase domains) predicts binding affinity (ΔG ≤ -8 kcal/mol).

- Validate via SPR (Surface Plasmon Resonance) to measure real-time binding kinetics (KD ~10⁻⁶–10⁻⁸ M) .

Q. How can researchers resolve ambiguities in spectral data caused by tautomerism or rotameric forms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.